molecular formula C11H7BrClNO2 B11834767 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid

4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11834767
M. Wt: 300.53 g/mol
InChI Key: BFDWZLILZYGTBA-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is a sophisticated quinoline-based building block engineered for medicinal chemistry and drug discovery research. Its primary research value lies in its role as a critical precursor for the synthesis of potent dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a validated mitochondrial enzyme target in the de novo pyrimidine biosynthesis pathway; inhibiting this enzyme depletes cellular nucleotide pools and halts cell cycle progression, a promising strategy under investigation for various therapeutic areas including oncology, autoimmune diseases, and antiviral applications . The specific bromo-chloro substitution pattern on the quinoline core allows for selective, sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling researchers to systematically explore structure-activity relationships (SAR). This compound facilitates the development of novel inhibitors designed to form strategic hydrogen-bond interactions with key residues like T63 and Y356 in the DHODH binding pocket, a approach aimed at enhancing inhibitor potency and improving drug-like properties such as aqueous solubility over previous inhibitor classes . As such, this chemical serves as a versatile scaffold for the design and construction of next-generation targeted therapies, supporting advanced preclinical development efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

4-bromo-7-chloro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-8(13)3-2-6-9(12)7(11(15)16)4-14-10(5)6/h2-4H,1H3,(H,15,16)

InChI Key

BFDWZLILZYGTBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination at Position 4

Reaction Optimization and Challenges

Regioselectivity Control

The methyl group at C8 exerts strong ortho/para-directing effects, complicating halogen placement. Strategies to mitigate this include:

  • Blocking Groups : Temporary protection of C8-methyl via silylation or acetylation

  • Directed Metalation : Using lithium diisopropylamide (LDA) to deprotonate specific positions prior to halogenation

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents (purity >95%)

  • Recrystallization : Ethanol/water mixtures to isolate crystalline product

Comparative Data on Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Bromination (C4)Br₂, DCM, 0°C, 24h8597
Chlorination (C7)Cl₂, PCl₃, 105°C, 36h8191
Oxidation (C3-COOH)KMnO₄, H₂O, reflux, 12h7595
Hydrolysis (C8-COOH)H₂O, 22°C, 36h8393

Mechanistic Insights

Electrophilic Aromatic Substitution

Bromine and chlorine incorporation proceeds via σ-complex intermediates stabilized by the quinoline’s electron-deficient ring. The C4 position’s susceptibility to EAS arises from resonance donation by the nitrogen atom.

Oxidation Pathways

Methyl group oxidation follows a radical mechanism in the presence of KMnO₄, with sequential hydroxylation and dehydrogenation steps yielding the carboxylic acid.

Scalability and Industrial Relevance

The patent-specified method using Cl₂ and PCl₃ under irradiation demonstrates scalability up to 100g batches with consistent yields (>80%). However, handling gaseous chlorine necessitates specialized equipment, increasing production costs.

Emerging Alternatives

Recent advances in photoredox catalysis and flow chemistry offer promising alternatives:

  • Photocatalytic Chlorination : Visible light-mediated Cl· generation for safer, room-temperature reactions

  • Continuous Flow Oxidation : Enhanced heat/mass transfer for improved oxidation efficiency

Scientific Research Applications

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (CAS 318685-01-7): This ester derivative features bromo at position 6, chloro at 4, and fluoro at 7. The absence of a methyl group at position 8 and the presence of fluoro (a strong electron-withdrawing group) may reduce lipophilicity compared to the target compound. The ester group at position 3 enhances membrane permeability but reduces aqueous solubility relative to the carboxylic acid .
  • 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8): The methoxy group at position 8 (vs. methyl in the target compound) introduces electron-donating effects, altering electronic density on the quinoline ring. This may affect binding to biological targets, such as enzymes requiring electron-deficient aromatic systems .

Functional Group Variations

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6): Replacing the carboxylic acid with a hydroxy group at position 4 reduces acidity (pKa ~10 vs. ~4 for carboxylic acids) and eliminates salt-forming capability.
  • (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: This compound incorporates an azepane-amino group and a cyclopropyl ring, which introduce conformational rigidity and hydrogen-bonding capacity. The oxo group at position 4 and fluoro at 6 create distinct electronic profiles compared to the target compound’s bromo and methyl substituents .

Halogen and Alkyl Group Diversity

  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 1189107-54-7): Bromo at position 7 (vs. 4 in the target) and hydroxy at 4 result in altered steric and electronic environments. The hydroxy group may participate in intramolecular hydrogen bonding, affecting solubility and crystal packing .

Key Comparative Data Table

Compound Name Substituents (Positions) Functional Group (Position 3) Molecular Weight Key Properties
4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid Br (4), Cl (7), CH₃ (8) Carboxylic acid ~314.5* High polarity, salt-forming capability
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate Br (6), Cl (4), F (8) Ester 312.56 Enhanced lipophilicity
4-Chloro-8-methoxyquinoline-3-carboxylic acid Cl (4), OCH₃ (8) Carboxylic acid 237.65 Electron-donating methoxy group
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4) Ester 296.11 Reduced acidity, moderate solubility
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid Br (7), CH₃ (8), OH (4) Carboxylic acid 282.09 Intramolecular H-bonding potential

*Estimated based on analogous structures.

Research Implications and Trends

  • Synthetic Accessibility: The target compound’s synthesis likely involves halogenation and alkylation steps, similar to methods described for ethyl quinoline carboxylates .
  • Biological Activity : Bromo and chloro substituents may enhance interactions with hydrophobic protein pockets, while the carboxylic acid could improve solubility for in vivo applications .
  • Material Science: Halogenated quinolines are explored as ligands in catalytic systems, where substituent positions dictate coordination behavior .

This comparison highlights how subtle structural changes—substituent position, functional groups, and halogen type—profoundly influence the physicochemical and biological profiles of quinoline derivatives. Further studies measuring solubility, stability, and target binding are needed to validate these hypotheses.

Biological Activity

4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a fused benzene and pyridine ring with various substituents, suggests significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_7BrClN_1O_2, with a molecular weight of approximately 300.54 g/mol. The presence of bromine and chlorine atoms, along with a carboxylic acid group, contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often inhibit bacterial growth effectively. For instance, compounds derived from the quinoline scaffold have demonstrated activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Chloro-7-methylquinolineS. aureus16 µg/mL
7-Bromo-4-chloro-8-methylquinolinePseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been suggested that it may inhibit specific enzymes related to cancer progression, similar to other quinoline derivatives that have shown efficacy in targeting cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The compound was tested at several concentrations, revealing an IC50 value indicative of its potency.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7168.78Induces apoptosis and cell cycle arrest
T-24257.87Interference with DNA replication

The mechanism by which this compound exerts its biological effects involves interactions with key biomolecules within cells. It is hypothesized that the compound may act as a ligand for various proteins and enzymes, leading to significant biological effects such as apoptosis induction in cancer cells.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-bromo-7-chloro-8-methylquinoline-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:

  • Halogenation : Sequential bromination and chlorination at positions 4 and 7, respectively, using reagents like PBr₃ or N-bromosuccinimide (NBS) for bromine introduction .
  • Methylation : Introduction of the methyl group at position 8 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
  • Carboxylic Acid Formation : Oxidation of a pre-installed methyl ester or nitrile group at position 3 using acidic hydrolysis (e.g., H₂SO₄/H₂O) .
    Industrial methods may optimize yields via continuous flow synthesis or microwave-assisted techniques to enhance reaction efficiency .

Advanced Question: How can researchers optimize regioselectivity during bromination in the presence of competing substituents?

Methodological Answer:
Regioselective bromination requires careful control of reaction conditions:

  • Directing Groups : Utilize electron-withdrawing groups (e.g., carboxylic acid) to direct bromination to the para position. Steric effects from the methyl group at position 8 may influence site selectivity .
  • Catalytic Systems : Employ Lewis acids like FeBr₃ to stabilize transition states and improve selectivity .
  • Temperature Modulation : Lower temperatures (0–25°C) reduce kinetic competition between reactive sites .
    Validate outcomes using HPLC or LC-MS to confirm positional isomer ratios .

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., aromatic protons) and chemical shifts (e.g., methyl groups at δ ~2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₈BrClNO₃: ~332.5 g/mol) and isotopic patterns for Br/Cl .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹) validate functional groups .

Advanced Question: How do steric and electronic effects influence crystallographic data interpretation for this compound?

Methodological Answer:

  • Crystal Packing : Bulky substituents (Br, Cl, methyl) may hinder crystal formation. Use solvent vapor diffusion with DMF/ether to grow suitable single crystals .
  • X-ray Refinement : Software like SHELXL refines disordered substituents (e.g., methyl group orientation) using restraints and constraints .
  • Twinned Data : Address twinning via SHELXD for structure solution and SHELXL for refinement, especially with high-symmetry space groups .

Basic Question: What biological screening strategies are suitable for this compound?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding studies .
  • Solubility Optimization : Pre-treat with DMSO/PBS mixtures to mitigate solubility issues in aqueous buffers .

Advanced Question: How can contradictory bioactivity data (e.g., low in vitro vs. high in vivo efficacy) be resolved?

Methodological Answer:

  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fractions) to identify rapid degradation .
  • Prodrug Design : Modify the carboxylic acid to esters (e.g., ethyl ester) to enhance membrane permeability and in vivo stability .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma/tissue concentrations and correlate with efficacy .

Basic Question: What strategies are recommended for synthesizing derivatives of this compound?

Methodological Answer:

  • Nucleophilic Substitution : Replace bromine at position 4 with amines or thiols under Pd-catalyzed conditions .
  • Esterification : Convert the carboxylic acid to esters (e.g., ethyl ester) using SOCl₂/ROH for improved solubility .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at position 8-methyl to introduce aryl/heteroaryl groups .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., DNA gyrase for antimicrobial activity) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonding with Asp86) .
  • QSAR Models : Train models on substituent electronic parameters (Hammett σ) to optimize bioactivity .

Basic Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Protect from UV exposure using amber glass vials to avoid photodegradation of halogens .
  • Purity Monitoring : Periodically check via HPLC (C18 column, MeOH/H₂O mobile phase) to detect decomposition .

Advanced Question: How can researchers troubleshoot low yields in the final synthetic step?

Methodological Answer:

  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to improve coupling efficiency .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated byproducts) and adjust stoichiometry .
  • Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate slow steps like ester hydrolysis .

Advanced Question: How to resolve discrepancies in NMR data (e.g., unexpected splitting patterns)?

Methodological Answer:

  • Dynamic Effects : Assess rotational barriers (e.g., methyl group) via variable-temperature NMR to explain splitting .
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to isolate signals from co-eluting isomers .
  • DFT Calculations : Predict chemical shifts with Gaussian09 and compare with experimental data to assign ambiguous peaks .

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